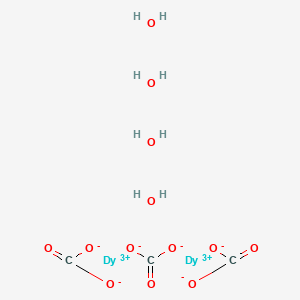
Dysprosium carbonate tetrahydrate
Descripción general
Descripción
Dysprosium carbonate tetrahydrate (DCTH) is an inorganic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, odorless, crystalline powder that is soluble in water and has a molecular weight of 393.9 g/mol. DCTH has a variety of uses in laboratory experiments, including as a reagent, catalyst, and buffer. In addition, it has been used to synthesize other compounds and has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Photocatalysis
- Application : Dysprosium carbonate nanoparticles were prepared through a direct precipitation method using Dy(NO3)3 and Na2CO3. These nanoparticles were used as photocatalysts for the photocatalytic degradation of methylene orange under ultraviolet light .
- Method : The optimal precipitation reaction parameters were evaluated through the Taguchi method. The reaction conditions like the concentrations of the reacting species, the rate of the addition of the reagent as well as the reactor temperature were also optimized based on an orthogonal array design .
- Results : It was concluded from the results that dysprosium carbonate nanoparticles can be synthesized through the direct carbonation process by controlling the concentration of carbonate ion, the rate of its addition to the reactor and the reaction temperature .
2. Synthesis of Dysprosium Oxide
- Application : A one-step thermal decomposition method was used for the efficient conversion of dysprosium carbonate to dysprosium oxide nanoparticles .
- Method : The characterization of the products was carried out through XRD, SEM, TEM, FT-IR and thermal analysis techniques .
- Results : The as-synthesized dysprosium carbonate and dysprosium oxide nanoparticles were used as photocatalyst for the photocatalytic degradation of methylene orange under ultraviolet light .
3. Catalyst in Chemical Reactions
- Application : Dysprosium carbonate tetrahydrate is used as a catalyst in certain chemical reactions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
4. Dopant in Glass and Ceramics Manufacturing
- Application : Dysprosium carbonate tetrahydrate is used as a dopant in glass and ceramics manufacturing .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
5. Precursor in the Production of Dysprosium-based Magnets
- Application : Dysprosium carbonate tetrahydrate is used as a precursor in the production of dysprosium-based magnets and magnetic materials .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
6. Petroleum and Environmental Protection Catalysts
- Application : Dysprosium carbonate tetrahydrate is used in petroleum and environmental protection as a catalyst .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
7. Rare Earth Fertilizers
- Application : Dysprosium carbonate tetrahydrate is used in the production of rare earth fertilizers .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
8. Scientific Research and Development
- Application : Dysprosium carbonate tetrahydrate is used in scientific research and development activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
9. Mischmetal
- Application : Dysprosium carbonate tetrahydrate is used in the production of mischmetal .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
10. Polishing Powders
Propiedades
IUPAC Name |
dysprosium(3+);tricarbonate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy.4H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;4*1H2/q;;;2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRZSEZQNZPPPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Dy+3].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Dy2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648460 | |
| Record name | Dysprosium carbonate--water (2/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium carbonate tetrahydrate | |
CAS RN |
38245-35-1 | |
| Record name | Dysprosium carbonate--water (2/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)





![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)

